3-chloro-6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chloro group, a methyl group, and a pentafluorophenyl group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Introduction of Substituents: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Amidation Reaction: The final step involves the reaction of the benzothiophene derivative with 2,3,4,5,6-pentafluoroaniline to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pentafluorophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the pentafluorophenyl group.
6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide: Lacks the chloro group.
3-chloro-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide: Lacks the methyl group.
Uniqueness
The unique combination of the chloro, methyl, and pentafluorophenyl groups in 3-chloro-6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-6-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF5NOS/c1-5-2-3-6-7(4-5)25-15(8(6)17)16(24)23-14-12(21)10(19)9(18)11(20)13(14)22/h2-4H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRTXHUSZMFVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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